2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, linked to an acetamide moiety bearing a methoxyphenyl group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the indole core through alkylation reactions using ethyl halides.
Thioether Formation: The sulfanyl group at the 3-position can be introduced through nucleophilic substitution reactions using thiols.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-methoxyphenylacetic acid under appropriate conditions.
Chemical Reactions Analysis
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the acetamide moiety, using reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:
2-(1-methylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: This compound has a methyl group instead of an ethyl group at the 1-position, which may influence its biological activity and chemical reactivity.
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group at the 4-position of the phenyl ring instead of the 2-position, which may affect its binding affinity to molecular targets
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEALQUMMIEJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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